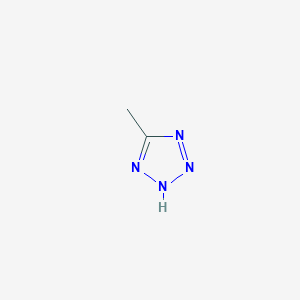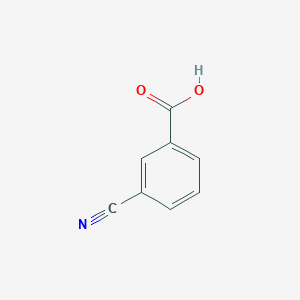
1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid
Overview
Description
1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid is a synthetic organic compound widely used in chemical research and pharmaceutical development. It features a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is notable for its stability and utility in various synthetic applications, particularly in peptide synthesis and as an intermediate in the preparation of more complex molecules.
Mechanism of Action
Target of Action
The compound, also known as 2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic Acid, is a tert-butyloxycarbonyl (Boc)-protected amino acid . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . Therefore, the primary targets of this compound are likely to be amines that require protection during synthesis.
Mode of Action
The Boc group in the compound protects amines from unwanted reactions during synthesis . The compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound is involved in the synthesis of peptides and proteins, where it plays a crucial role in protecting amines from unwanted reactions . The Boc group prevents the amines from reacting with other groups until it is removed, allowing for controlled and selective synthesis.
Result of Action
The primary result of the compound’s action is the protection of amines during synthesis, allowing for controlled reactions and the production of desired compounds . This is particularly important in the synthesis of peptides and proteins, where the order and structure of amino acids determine the properties of the final product.
Action Environment
The compound’s action, efficacy, and stability are likely to be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For example, the Boc group can be added to amines under aqueous conditions and removed with strong acids . Therefore, the compound’s action is likely to be most effective in controlled laboratory environments where these factors can be carefully managed.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive intermediate.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Deprotection: Yields the free amine derivative.
Substitution: Produces various amides or esters depending on the reactants used.
Oxidation/Reduction: Forms alcohols or other oxidized products.
Scientific Research Applications
1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid is utilized in multiple scientific fields:
Chemistry: As a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: Used in the synthesis of biologically active compounds and as a precursor in the development of enzyme inhibitors.
Medicine: Investigated for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Employed in the production of fine chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Comparison with Other Compounds: 1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring and Boc-protected amino group. Similar compounds include:
1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid: Lacks the dimethyl substitution on the cyclopropane ring.
2,2-Dimethylcyclopropanecarboxylic acid: Lacks the Boc-protected amino group.
N-Boc-amino acids: Similar in having the Boc-protected amino group but differ in the structure of the carbon backbone.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-9(2,3)16-8(15)12-11(7(13)14)6-10(11,4)5/h6H2,1-5H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYZOJAZPUWXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407379 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123311-18-2 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)






![3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt](/img/structure/B45421.png)





